molecular formula C13H24O4 B11755851 1-(3-Hydroxybut-1-en-1-yl)-2,6,6-trimethylcyclohexane-1,2,4-triol

1-(3-Hydroxybut-1-en-1-yl)-2,6,6-trimethylcyclohexane-1,2,4-triol

Cat. No.: B11755851
M. Wt: 244.33 g/mol
InChI Key: CTCKPFXFWVNGLG-UHFFFAOYSA-N
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Description

1-(3-Hydroxybut-1-en-1-yl)-2,6,6-trimethylcyclohexane-1,2,4-triol is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a cyclohexane ring

Preparation Methods

The synthesis of 1-(3-Hydroxybut-1-en-1-yl)-2,6,6-trimethylcyclohexane-1,2,4-triol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction, which forms the cyclohexane ring with the desired substituents.

    Introduction of hydroxyl groups: Hydroxyl groups can be introduced through hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.

    Formation of the enone: The enone moiety can be introduced through an aldol condensation reaction, followed by dehydration.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3-Hydroxybut-1-en-1-yl)-2,6,6-trimethylcyclohexane-1,2,4-triol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the enone moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens, using reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Hydroxybut-1-en-1-yl)-2,6,6-trimethylcyclohexane-1,2,4-triol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: This compound has potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress due to its antioxidant properties.

    Industry: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Hydroxybut-1-en-1-yl)-2,6,6-trimethylcyclohexane-1,2,4-triol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the enone moiety can participate in Michael addition reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar compounds include:

    4-[(1E)-3-hydroxybut-1-en-1-yl]-2-methoxyphenol: This compound shares the enone and hydroxyl functionalities but differs in the aromatic ring structure.

    6-({3-[(1E)-but-1-en-1-yl]-7-hydroxy-1-oxo-1H-isochromen-5-yl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid: This compound has a similar enone structure but includes additional functional groups and a different ring system.

The uniqueness of 1-(3-Hydroxybut-1-en-1-yl)-2,6,6-trimethylcyclohexane-1,2,4-triol lies in its specific combination of hydroxyl groups and the cyclohexane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-hydroxybut-1-enyl)-2,6,6-trimethylcyclohexane-1,2,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-9(14)5-6-13(17)11(2,3)7-10(15)8-12(13,4)16/h5-6,9-10,14-17H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCKPFXFWVNGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1(C(CC(CC1(C)O)O)(C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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